molecular formula C17H18N2 B11422579 2-ethyl-1-(4-methylbenzyl)-1H-benzimidazole

2-ethyl-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No.: B11422579
M. Wt: 250.34 g/mol
InChI Key: CMMMDJSMZHWEII-UHFFFAOYSA-N
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Description

2-ETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced synthetic techniques and large-scale reactors to ensure high yield and purity. The process often includes the preparation of intermediate compounds, followed by coupling reactions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-ETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its benzodiazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

2-ethyl-1-[(4-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C17H18N2/c1-3-17-18-15-6-4-5-7-16(15)19(17)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3

InChI Key

CMMMDJSMZHWEII-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C

Origin of Product

United States

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